molecular formula C15H11F3N2O5 B2774169 ethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate CAS No. 338422-50-7

ethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate

Cat. No.: B2774169
CAS No.: 338422-50-7
M. Wt: 356.257
InChI Key: BMGQDIIYCKQCAZ-UHFFFAOYSA-N
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Description

Ethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate is a useful research compound. Its molecular formula is C15H11F3N2O5 and its molecular weight is 356.257. The purity is usually 95%.
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Scientific Research Applications

Synthesis Applications

Diastereoselective Synthesis : Ethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate is involved in diastereoselective 1,3-dipolar cycloaddition reactions, demonstrating its utility in the synthesis of complex pyrrolo[3,2-d]isoxazole structures, as evidenced by Moroz et al. This is significant for the field of organic chemistry, particularly in the synthesis of stereospecific compounds (Moroz et al., 2018).

Enzymatic Activity Modulation : Research by Abd and Awas shows that derivatives of this compound, such as ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydo-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate, significantly enhance the reactivity of cellobiase, highlighting the compound's potential in biocatalysis and enzymatic activity modulation (Abd & Awas, 2008).

Heterocyclization Applications

Spiro Heterocyclization : Sal’nikova et al. demonstrated the synthesis of substituted ethyl 2-amino-3-cyano-2′,5-dioxo-5′-phenyl-1′,2′,5,7-tetrahydrospiro[furo[3,4-b]pyran-4,3′-pyrrole]-2′-carboxylates via a one-pot reaction involving this compound. This process is crucial for the development of spiro heterocycles, which are important in medicinal chemistry (Sal’nikova et al., 2017).

Bioactive Pyrrolino[3′,4′-d]isoxazole Derivatives : Gulbostanc's work on synthesizing novel pyrrolino[3′,4′-d]isoxazole derivatives with carboxyl or ester groups shows the compound's relevance in generating bioactive molecules. These derivatives have shown significant antitumor activity, illustrating the compound's potential in therapeutic applications (Gulbostanc, 2008).

Three-Component Reactions

Three-Component Spiro Heterocyclization : The research by Sal’nikova et al. into three-component spiro heterocyclization involving this compound highlights its versatility in synthesizing complex spiro heterocycles. This methodology offers a novel approach to constructing diverse and potentially bioactive spirocyclic frameworks (Sal’nikova et al., 2018).

Regioselective Dipolar Cycloaddition : Schmidt et al. detailed the regioselective 1,3-dipolar cycloaddition process to synthesize ethyl 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylate, showcasing another facet of the compound's application in precise synthetic strategies, essential for the development of isoxazole-based pharmacophores (Schmidt et al., 2012).

Properties

IUPAC Name

ethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O5/c1-2-24-14(23)10-9-11(25-19-10)13(22)20(12(9)21)8-5-3-4-7(6-8)15(16,17)18/h3-6,9,11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGQDIIYCKQCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC2C1C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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